molecular formula C14H13N3O4 B2885967 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1286722-37-9

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Cat. No.: B2885967
CAS No.: 1286722-37-9
M. Wt: 287.275
InChI Key: DPFLGCXUFATLQO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzo[d][1,3]dioxol-5-yl group attached to an acetamide moiety, which is further connected to a 4-methylpyrimidin-2-yl group. The intricate arrangement of these functional groups makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.

Medicine: The compound has been investigated for its potential therapeutic effects. Studies have explored its use in treating conditions such as cancer, inflammation, and infectious diseases. Its mechanism of action involves the modulation of specific molecular pathways, making it a candidate for further research and development.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the manufacturing of polymers, coatings, and other high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl group. This can be achieved through the reaction of catechol with methylene chloride in the presence of an acid catalyst[_{{{CITATION{{{_1{5- ( ( (1R,3aR,4S,6aR)-4- (Benzo [d] [1,3]dioxol-5-yl)hexahydrofuro 3 .... The resulting intermediate is then reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous ether or methanol.

  • Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide exerts its effects involves the interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the activation or inhibition of certain pathways. This modulation of biological processes results in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxynaphthalen-2-yl)acetamide

  • N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpyrimidin-2-yl)acetamide

  • N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methylpyrimidin-4-yl)acetamide

Uniqueness: N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide stands out due to its specific structural features and reactivity. Unlike its similar compounds, it exhibits unique binding affinities and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-9-4-5-15-14(16-9)19-7-13(18)17-10-2-3-11-12(6-10)21-8-20-11/h2-6H,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFLGCXUFATLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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